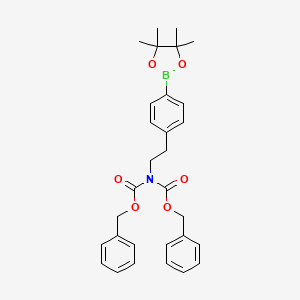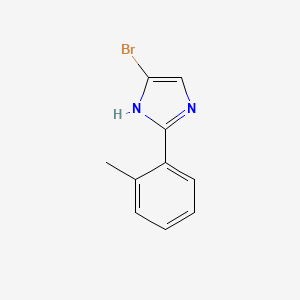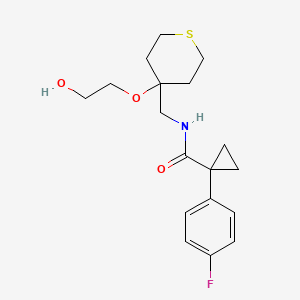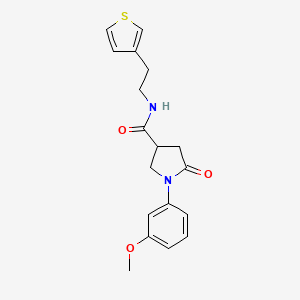
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves a two-stage process . In the first stage, a compound such as 4-(N-benzyl-N-methylsulfamoyl)benzoic acid is reacted with oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . In the second stage, the resulting product is reacted with a compound like 2-methyl-5-aminobenzothiazole in the presence of triethylamine .Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds provide insights into the chemical properties and potential applications of similar molecules. For instance, the synthesis and characterization of polyamides and poly(amide-imides) derived from related compounds demonstrate the potential for developing new polymers with specific properties (Saxena et al., 2003).
Biological Screening
- Compounds with structural similarities have been subjected to biological screening against various organisms. For example, N-Benzyl carboxamides, a closely related compound, was screened for biological activity against fungi, insects, and weeds (Cremlyn et al., 1989).
Antipathogenic Activity
- Some derivatives of related compounds have been synthesized and tested for their interaction with bacterial cells. The antipathogenic activity of these compounds, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, indicates potential applications in antimicrobial therapies (Limban et al., 2011).
Inhibition of Carbonic Anhydrases
- Aromatic sulfonamides, structurally similar to the compound , have shown inhibitory activity against carbonic anhydrase isoenzymes. This suggests potential applications in the development of inhibitors for these enzymes, which could have therapeutic implications (Supuran et al., 2013).
Polymer Synthesis
- Research into the synthesis of polymides and polyamide-imides containing related compound structures has shown potential for creating new materials with specific properties, such as thermal stability and solubility in organic solvents (Yamanaka et al., 2000).
Pharmaceutical Applications
- Compounds structurally similar to "2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide" have been investigated for their pharmaceutical applications. For example, angular benzophenazines, synthesized through a related process, have shown potential as dual inhibitors of topoisomerase I and II, suggesting their use as anticancer agents (Vicker et al., 2002).
Anticonvulsant Properties
- The crystal structures of anticonvulsant enaminones related to the compound have been determined, highlighting the potential for developing new anticonvulsant drugs (Kubicki et al., 2000).
properties
IUPAC Name |
2-[[4-[benzyl(ethyl)sulfamoyl]benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-3-25(15-16-7-5-4-6-8-16)31(28,29)18-11-9-17(10-12-18)20(26)24-22-19(13-14-30-22)21(27)23-2/h4-14H,3,15H2,1-2H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEGPNLNBSUJNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-benzyl-N-ethylsulfamoyl)benzamido)-N-methylthiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2569517.png)

![5-(4-bromophenyl)-1-[3-(propan-2-yloxy)propyl]-1H-imidazole-2-thiol](/img/structure/B2569520.png)

![N-[4-(difluoromethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B2569524.png)


![Ethyl 3-[(3-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2569528.png)



![N,N-Dimethyl-4-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2569536.png)
![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B2569538.png)